3-Methoxybenzenesulfonyl chloride
Overview
Description
3-Methoxybenzenesulfonyl chloride is an organic compound with the molecular formula C7H7ClO3S . It is a derivative of benzenesulfonyl chloride, where a methoxy group is substituted at the third position of the benzene ring. This compound is known for its reactivity and is widely used in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxybenzenesulfonyl chloride can be synthesized through the sulfonation of 3-methoxyanisole followed by chlorination. The general synthetic route involves the following steps:
Sulfonation: 3-Methoxyanisole is treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group.
Chlorination: The resulting sulfonic acid is then chlorinated using thionyl chloride or phosphorus pentachloride to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale sulfonation and chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-methoxybenzenesulfonic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding sulfinyl or sulfanyl derivatives under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base (e.g., triethylamine) to neutralize the hydrochloric acid formed.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonate Thioesters: Formed from the reaction with thiols.
Scientific Research Applications
3-Methoxybenzenesulfonyl chloride is utilized in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamides, sulfonate esters, and other sulfonyl derivatives.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drugs, particularly those targeting enzymes and receptors.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-methoxybenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce the sulfonyl group into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
- 4-Methoxybenzenesulfonyl chloride
- 4-Nitrobenzenesulfonyl chloride
- 4-Methylbenzylsulfonyl chloride
- 4-(Trifluoromethyl)benzenesulfonyl chloride
- 4-Fluorobenzenesulfonyl chloride
- 4-Bromobenzenesulfonyl chloride
- p-Toluenesulfonyl chloride
- Pentafluorobenzenesulfonyl chloride
- 4-Chlorobenzenesulfonyl chloride
Comparison: 3-Methoxybenzenesulfonyl chloride is unique due to the presence of the methoxy group at the third position, which influences its reactivity and the types of products formed. Compared to its analogs, such as 4-methoxybenzenesulfonyl chloride, the position of the methoxy group can lead to different steric and electronic effects, impacting the outcome of chemical reactions .
Properties
IUPAC Name |
3-methoxybenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO3S/c1-11-6-3-2-4-7(5-6)12(8,9)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJKSEKUZNJKGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372101 | |
Record name | 3-Methoxybenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10130-74-2 | |
Record name | 3-Methoxybenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxybenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.